2-(二丙基磺酰胺基)苯甲酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-(Dipropylsulfamoyl)benzoic acid, also known as Probenecid, is a compound with the empirical formula C13H19NO4S . It is used in various chemical syntheses .

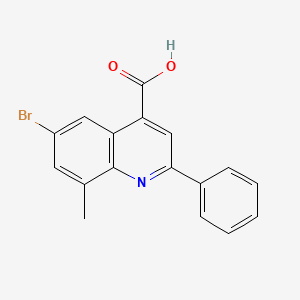

Molecular Structure Analysis

The molecular weight of 2-(Dipropylsulfamoyl)benzoic acid is 285.36 . The IUPAC Standard InChI isInChI=1S/C13H19NO4S/c1-3-9-14(10-4-2)19(17,18)12-7-5-11(6-8-12)13(15)16/h5-8H,3-4,9-10H2,1-2H3,(H,15,16) . The structure is available as a 2D Mol file or as a computed 3D SD file .

科学研究应用

合成与方法改进

2-(二丙基磺酰胺基)苯甲酸是苯甲酸的衍生物,在各种药物的合成中发挥着重要作用。一个值得注意的应用包括其在对N,N-二丙基甲苯磺酰胺的改进合成方法中的作用,这证明了其在药用化学中增强青霉素作用的效用。这种方法强调了该化合物在开发药理学相关物质的有效合成途径中的重要性 (Novitskaya 等,1995).

环境与分析化学

在环境科学中,苯甲酸的衍生物(其中包括 2-(二丙基磺酰胺基)苯甲酸)因其在非自由基氧化过程中的作用而受到探索。一项研究表明,苯醌可以激活过氧一硫酸盐以降解污染物,表明苯甲酸衍生物在水处理和污染控制中具有潜在的环境应用 (周等,2015).

高分子科学与材料工程

在高分子科学领域,可聚合苯甲酸衍生物与联吡啶化合物的络合导致形成具有液晶性质的聚合物。这些材料展示了独特的结构特征和纳米技术应用的潜力,突出了苯甲酸衍生物在设计先进材料中的多功能性 (岸川等,2008).

食品科学与技术

在食品科学中,已经研究了利用苯甲酸的微胶囊化技术来提高防腐剂的输送和稳定性。对食品和饲料中常用的防腐剂——微胶囊化苯甲酸的喷雾干燥条件的研究强调了优化加工参数以提高食品产品质量和安全性的重要性 (马克斯等,2016).

植物生物学与抗逆性

研究表明,苯甲酸及其衍生物(包括 2-(二丙基磺酰胺基)苯甲酸)可能在诱导植物的抗逆性中发挥作用。这表明在开发对环境胁迫具有增强抗性的作物中具有潜在的农业应用,突出了该化合物在药物应用之外的相关性 (塞纳拉特纳等,2004).

作用机制

Target of Action

2-(Dipropylsulfamoyl)benzoic acid, also known as Probenecid, primarily targets the Solute Carrier Family 22 member 8 (SLC22A8) . This protein is an organic anion transporter, playing a significant role in the renal elimination of many endogenous and exogenous substances .

Mode of Action

Probenecid acts as an inhibitor of the organic anion transporter, SLC22A8 . It inhibits the renal excretion of organic anions and reduces tubular reabsorption of urate . This leads to an increase in the urinary excretion of uric acid and a decrease in serum urate levels .

Biochemical Pathways

The primary biochemical pathway affected by Probenecid is the urate excretion pathway . By inhibiting the reabsorption of urate in the kidneys, Probenecid promotes the excretion of uric acid in the urine . This can lead to a decrease in serum urate concentrations, which is beneficial in conditions such as gout and hyperuricemia .

Pharmacokinetics

Probenecid’s pharmacokinetic properties include its ability to increase uric acid removal in the urine and reduce urate reuptake . It also reduces the renal tubular excretion of many other drugs, thereby increasing their plasma concentration . This property has led to its use as an adjunct to antibacterial therapy .

Result of Action

The molecular and cellular effects of Probenecid’s action primarily involve the reduction of serum uric acid concentrations . This can help treat conditions like chronic gouty arthritis and tophaceous gout, which are characterized by high serum urate levels . Additionally, by increasing the plasma concentration of other drugs, Probenecid can enhance the efficacy of certain antibacterial therapies .

生化分析

Biochemical Properties

2-(Dipropylsulfamoyl)benzoic acid plays a crucial role in biochemical reactions. It interacts with various enzymes and proteins, particularly those involved in uric acid removal in the urine . The compound increases uric acid excretion and reduces urate reuptake . The inhibitory action of 2-(Dipropylsulfamoyl)benzoic acid is mediated by organic anion transporters .

Cellular Effects

The effects of 2-(Dipropylsulfamoyl)benzoic acid on cells are profound. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism . For instance, it reduces the renal tubular excretion of many other drugs, thereby increasing their plasma concentration .

Molecular Mechanism

The molecular mechanism of 2-(Dipropylsulfamoyl)benzoic acid involves its interaction with biomolecules and changes in gene expression. It exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation . It inhibits the renal excretion of organic anions and reduces tubular reabsorption of urate .

Dosage Effects in Animal Models

The effects of 2-(Dipropylsulfamoyl)benzoic acid vary with different dosages in animal models . Studies have shown that it improves the growth performance of pigs in a dose-dependent manner

Metabolic Pathways

2-(Dipropylsulfamoyl)benzoic acid is involved in several metabolic pathways. It interacts with enzymes or cofactors involved in uric acid metabolism . Detailed information on its effects on metabolic flux or metabolite levels is currently limited.

Transport and Distribution

2-(Dipropylsulfamoyl)benzoic acid is transported and distributed within cells and tissues. It may interact with transporters or binding proteins, affecting its localization or accumulation

属性

IUPAC Name |

2-(dipropylsulfamoyl)benzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO4S/c1-3-9-14(10-4-2)19(17,18)12-8-6-5-7-11(12)13(15)16/h5-8H,3-4,9-10H2,1-2H3,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOAFLQVYVWVEFX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN(CCC)S(=O)(=O)C1=CC=CC=C1C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(Prop-2-enoylamino)-N-(5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-2-yl)propanamide](/img/structure/B2440569.png)

![1-(2,5-Dichlorophenyl)-4-[(6-methoxynaphthalen-2-yl)sulfonyl]piperazine](/img/structure/B2440573.png)

![3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-[1-(2-methylphenyl)ethyl]propanamide](/img/structure/B2440574.png)

![2-[(5Z)-5-(4-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide](/img/structure/B2440580.png)

![1,7-dimethyl-8-(3-morpholinopropyl)-3-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2440581.png)

![5-{4-[(4-fluorobenzyl)oxy]phenyl}-1,3,4-oxadiazol-2(3H)-one](/img/structure/B2440583.png)

![3-(1-(isoxazole-5-carbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2440584.png)

![N-(5-chloro-2-methylphenyl)-2-(4-(4-fluorobenzyl)-1,5-dioxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl)acetamide](/img/structure/B2440587.png)